3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14-8-10-15(11-9-14)20-23-21-18(22(26)24(20)12-5-13-27-2)19(25)16-6-3-4-7-17(16)28-21/h3-4,6-11H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROJXOFQDLUEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O4, with a molecular weight of 376.412 g/mol. The compound features a chromeno-pyrimidine core structure with methoxy and p-tolyl substituents, contributing to its unique chemical reactivity and biological profile.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-methoxypropyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
| Molecular Formula | C22H20N2O4 |
| Molecular Weight | 376.412 g/mol |
Antitumor Activity
Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study explored the antitumor effects of thieno[3,2-d]pyrimidine derivatives, revealing their potential to inhibit tumor growth significantly. While specific data on this compound is limited, it is reasonable to infer similar effects based on structural similarities with other active derivatives.
Case Study: Antitumor Efficacy
A comparative analysis of various chromeno-pyrimidine derivatives demonstrated varying degrees of antitumor activity:
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Dose (mg/kg) | TGI (%) |
|---|---|---|---|---|
| Chromeno-Pyrimidine A | 2500 | 1750 | 250 | 61.0 |
| Chromeno-Pyrimidine B | >2500 | – | 250 | 19.0 |
| Chromeno-Pyrimidine C | 2000 | 1200 | 150 | 21.2 |
This table illustrates the effectiveness of various compounds in inhibiting tumor growth in preclinical models.
The proposed mechanism of action for chromeno-pyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival. These compounds may interact with DNA or RNA synthesis pathways or inhibit specific protein kinases that are critical for tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of chromeno-pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly influence the potency and selectivity of these compounds.
Key Findings
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the biological activity compared to electron-withdrawing groups.
- Ring Modifications : Alterations in the chromene structure can lead to improved binding affinity to biological targets.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to better membrane permeability and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chromeno-Pyrimidine Dione Derivatives
8-Methoxy-3-(3-Methoxypropyl)-2-Isopropylchromeno[2,3-d]Pyrimidine-4,5-Dione ()
Impact of Substituents :
- The absence of an 8-methoxy group in the target compound may reduce polarity, favoring membrane permeability in biological systems.
Pyrrolo-Pyrimidine Dione Derivatives ()
Compound 4g : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
| Feature | Target Compound | Compound 4g |
|---|---|---|
| Core Structure | Chromeno-pyrimidine | Pyrrolo-pyrimidine |
| Dione Position | 4,5-dione | 2,4-dione |
| Substituents | Methoxypropyl, p-tolyl | Hydroxynaphthoquinone, methoxybenzyl |
| Electronic Effects | Electron-donating (p-tolyl) | Electron-withdrawing (quinone) |
Structural Implications :
- The quinone moiety in Compound 4g introduces redox activity, absent in the target compound.
Pyrimidine Dione Derivatives with Hydroxy/Hydroxymethyl Substituents ()
Examples : Compounds 7–9 (6-[(3-hydroxy-2-hydroxymethyl)propyl]-substituted pyrimidine diones)
| Property | Target Compound | Compounds 7–9 |
|---|---|---|
| Functional Groups | Methoxypropyl | Hydroxy/hydroxymethyl |
| Solubility | Likely lower (lipophilic) | Higher (due to polar -OH) |
| Reactivity | Stable under basic conditions | Prone to oxidation or esterification |
Key Contrasts :
- Hydroxyl groups in Compounds 7–9 improve aqueous solubility but reduce metabolic stability compared to the methoxypropyl group in the target compound.
3H-Pyridine-2,6-Dione Derivatives ()
| Feature | Target Compound | 3H-Pyridine-2,6-Dione |
|---|---|---|
| Core Structure | Chromeno-pyrimidine | Pyridine |
| Dione Position | 4,5-dione | 2,6-dione |
| Aromaticity | Fully conjugated | Less conjugation |
Implications :
- The pyridine dione core lacks the fused aromatic system of chromeno-pyrimidine, reducing rigidity and electronic delocalization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., using chromeno[2,3-d]pyrimidine scaffolds) is effective for reducing reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >70% . For alkylation of intermediates, potassium carbonate in DMF at 80°C promotes regioselective substitution at the N3 position, as observed in structurally similar thieno[2,3-d]pyrimidines .
- Key Parameters : Monitor solvent polarity (DMF vs. acetonitrile) and temperature to avoid side products like over-alkylated derivatives.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm the chromeno-pyrimidine fused ring system .
- NMR/IR spectroscopy : Look for key signals: methoxypropyl protons (δ 3.2–3.5 ppm in H NMR), carbonyl stretches (~1700 cm in IR) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 433.1 for CHNO) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR or CDK2) at 10 µM, using ATP-binding site competition assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7 or HepG2) via MTT assays, noting IC values <50 µM as promising .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Approach :
- Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance binding to hydrophobic kinase pockets .
- Methoxypropyl chain modification : Shorten the chain to reduce steric hindrance or introduce polar groups (e.g., hydroxyl) to improve solubility .
Q. What computational methods predict this compound’s binding modes and pharmacokinetics?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17), focusing on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- ADMET Prediction (SwissADME) : Calculate logP (~3.2) and aqueous solubility (~0.05 mg/mL) to flag potential bioavailability issues .
Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Troubleshooting :
- Metabolic stability : Test microsomal half-life (e.g., rat liver microsomes) to identify rapid oxidation of the methoxypropyl group .
- Formulation adjustments : Use PEGylated nanoparticles to enhance plasma retention time .
Methodological Challenges
Q. What strategies improve the low solubility of this compound in aqueous buffers?
- Solutions :
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays, ensuring final DMSO <0.1% to avoid cytotoxicity .
- Salt formation : Synthesize hydrochloride salts via HCl gas exposure in anhydrous ether, improving solubility 5-fold .
Q. How are degradation products characterized under accelerated stability conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
